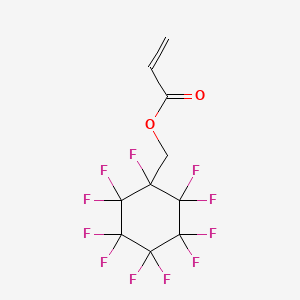

Perfluorocyclohexylmethyl acrylate

説明

特性

IUPAC Name |

(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F11O2/c1-2-4(22)23-3-5(11)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGWOALFBHODRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379782 | |

| Record name | (Perfluorocyclohexyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40677-94-9 | |

| Record name | (1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)methyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40677-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040677949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorocyclohexyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Perfluorocyclohexylmethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Acrylates

Fluorinated polymers, derived from monomers such as Perfluorocyclohexylmethyl Acrylate, possess a unique combination of properties not found in their non-fluorinated counterparts. The incorporation of fluorine atoms imparts high thermal stability, chemical resistance, low surface energy, and unique optical properties.[1] These characteristics make them highly desirable for a range of specialized applications, from advanced coatings to biomedical devices and drug delivery systems.[1][2] In the realm of drug development, the hydrophobicity and biocompatibility of fluorinated polymers can be leveraged to create novel drug carriers, including nanoparticles and transdermal patches, offering controlled release and targeted delivery of therapeutic agents.[2][3]

Core Molecular Characteristics

A thorough understanding of the fundamental molecular properties of Perfluorocyclohexylmethyl Acrylate is essential for its effective application.

Molecular Weight and Formula

The precise molecular weight of Perfluorocyclohexylmethyl Acrylate is a critical parameter for stoichiometric calculations in polymerization reactions and for the characterization of resulting polymers.

| Property | Value | Source |

| Molecular Weight | 366.13 g/mol | [4] |

| Molecular Formula | C₁₀H₅F₁₁O₂ | [4] |

| CAS Number | 40677-94-9 | [4] |

This high degree of fluorination is central to the monomer's characteristic properties.

Physicochemical Properties

The physical and chemical properties of Perfluorocyclohexylmethyl Acrylate dictate its handling, processing, and performance in various applications.

| Property | Value | Source |

| Boiling Point | 197.8°C | [4] |

| Density | 1.57 g/cm³ | [4] |

| Flash Point | 71.7°C | [4] |

| Appearance | Colorless Liquid | [5] |

Synthesis and Polymerization

The synthesis of polymers from Perfluorocyclohexylmethyl Acrylate can be achieved through various polymerization techniques, with free radical polymerization being a common method.[1] The choice of initiator, solvent, and reaction conditions plays a crucial role in determining the molecular weight, structure, and properties of the final polymer.

Illustrative Polymerization Workflow

The following diagram outlines a general workflow for the free-radical polymerization of Perfluorocyclohexylmethyl Acrylate.

Caption: Generalized workflow for the free-radical polymerization of Perfluorocyclohexylmethyl Acrylate.

Applications in Drug Development and Material Science

The unique properties of poly(Perfluorocyclohexylmethyl Acrylate) and its copolymers make them valuable in several advanced applications.

Drug Delivery Systems

The hydrophobicity and lipophobicity of fluorinated polymers can be harnessed to create specialized drug delivery vehicles.[2] For instance, nanoparticles formulated from these polymers can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release.[2] Furthermore, these materials are being explored for transdermal drug delivery systems, where they can influence the skin permeability of the loaded drug.[3]

Advanced Coatings and Materials

The low surface energy of fluorinated polymers leads to surfaces with excellent water and oil repellency.[6] This property is highly sought after for creating superhydrophobic coatings. Additionally, the thermal and chemical resistance of these polymers makes them suitable for applications in harsh environments.[1]

Safety and Handling

Perfluorocyclohexylmethyl Acrylate is classified as an irritant.[4] It may cause skin and serious eye irritation.[4] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[7]

Storage: Store in a cool, dry place, away from heat and sources of ignition.[4] It is recommended to store at temperatures not exceeding 8°C.[4]

Conclusion

Perfluorocyclohexylmethyl Acrylate is a versatile fluorinated monomer with a unique set of properties that make it a valuable building block for advanced polymers. Its high molecular weight, coupled with its thermal and chemical stability, opens up a wide range of applications, particularly in the fields of drug delivery and material science. As research in these areas continues to advance, the demand for specialized monomers like Perfluorocyclohexylmethyl Acrylate is expected to grow, driving further innovation in the development of high-performance materials.

References

-

National Institutes of Health (NIH). Novel Methacrylate-Based Multilayer Nanofilms with Incorporated FePt-Based Nanoparticles and the Anticancer Drug 5-Fluorouracil for Skin Cancer Treatment - PMC. [Link]

-

Carl ROTH. Safety Data Sheet: (Perfluorohexyl)ethyl Acrylate. [Link]

-

ResearchGate. Fluorinated Poly(meth)acrylate: Synthesis and properties. [Link]

-

ResearchGate. Novel Methacrylate-Based Multilayer Nanofilms with Incorporated FePt-Based Nanoparticles and the Anticancer Drug 5-Fluorouracil for Skin Cancer Treatment. [Link]

-

PubChem. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate. [Link]

-

National Institutes of Health (NIH). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. [Link]

-

PubChem. (Perfluorocyclohexyl)methyl methacrylate. [Link]

-

PubChem. Perfluorooctylethyl acrylate. [Link]

-

PubMed. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. [Link]

-

PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate. [Link]

-

PubChem. Perfluoro(1-methylcyclohexyl) acrylate. [Link]

-

ResearchGate. (PDF) Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. [Link]

-

MDPI. Flexible Coatings Facilitate pH-Targeted Drug Release via Self-Unfolding Foils: Applications for Oral Drug Delivery. [Link]

-

PubChem. Perfluorohexylethyl acrylate. [Link]

-

MDPI. Preparation of Fluoroalkyl-Acrylate-Modified Polysiloxane Nanocomposite and Its Surface Properties as a Superhydrophobic Coating Material. [Link]

-

ResearchGate. Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. [Link]

-

ResearchGate. (PDF) Synthesis of Poly (Methyl Methacrylate-Co-Butyl Acrylate)/Perfluorosilyl Methacrylate Core–Shell Nanoparticles: Novel Approach for Optimization of Coating Process. [Link]

-

Chemsrc. 1H,1H,2H,2H-Perfluorooctyl acrylate | CAS#:17527-29-6. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Methacrylate-Based Multilayer Nanofilms with Incorporated FePt-Based Nanoparticles and the Anticancer Drug 5-Fluorouracil for Skin Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 40677-94-9 Cas No. | Perfluorocyclohexylmethyl acrylate | Matrix Scientific [matrixscientific.com]

- 5. (Perfluorocyclohexyl)methyl acrylate, 96%, stab. with 50ppm to 100ppm 4-methoxyphenol 5 g [thermofisher.com]

- 6. Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

Perfluorocyclohexylmethyl acrylate synthesis route

An In-depth Technical Guide to the Synthesis of Perfluorocyclohexylmethyl Acrylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of perfluorocyclohexylmethyl acrylate, a fluorinated monomer of significant interest in materials science. The incorporation of the perfluorocyclohexyl moiety imparts unique properties to polymers, including low surface energy, high thermal stability, chemical resistance, and a low refractive index.[1] This document is intended for researchers and professionals in chemistry and drug development, offering both theoretical grounding and practical, field-proven insights into the synthetic process.

Strategic Overview of the Synthesis Pathway

The most direct and efficient route to perfluorocyclohexylmethyl acrylate is the esterification of (perfluorocyclohexyl)methanol with an activated acrylic acid derivative. While direct esterification with acrylic acid is possible, it is an equilibrium-limited reaction requiring harsh conditions. A superior and more common laboratory and industrial approach involves the use of acryloyl chloride, which reacts irreversibly and under mild conditions to produce the desired ester in high yield.

The core transformation relies on a nucleophilic acyl substitution mechanism. The hydroxyl group of (perfluorocyclohexyl)methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The reaction is facilitated by a non-nucleophilic base, typically a tertiary amine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3]

Diagram of the Core Synthesis Reaction

Sources

A Comprehensive Spectroscopic Guide to Perfluorocyclohexylmethyl Acrylate

This technical guide provides a detailed analysis of the spectroscopic properties of perfluorocyclohexylmethyl acrylate (CAS 40677-94-9), a key monomer in the development of advanced fluorinated polymers. Designed for researchers, scientists, and professionals in drug development and material science, this document offers in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is crucial for quality control, reaction monitoring, and elucidating the structure-property relationships of polymers derived from this monomer.

Introduction: The Significance of Perfluorocyclohexylmethyl Acrylate

Perfluorocyclohexylmethyl acrylate is a specialized monomer valued for the unique properties it imparts to polymers, including high thermal stability, chemical resistance, low refractive index, and low surface energy. These characteristics are highly desirable in a range of applications, from advanced coatings and optical fibers to biomedical devices. The molecular formula of perfluorocyclohexylmethyl acrylate is C₁₀H₅F₁₁O₂[1].

The precise characterization of this monomer is paramount to ensure the synthesis of polymers with predictable and reproducible properties. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide will delve into the expected spectroscopic data for perfluorocyclohexylmethyl acrylate, drawing upon established principles and comparative data from analogous molecules.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic output. The following diagram illustrates the structure of perfluorocyclohexylmethyl acrylate and the numbering convention used for the subsequent spectroscopic analysis.

Caption: Molecular structure of perfluorocyclohexylmethyl acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the fluorine environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of perfluorocyclohexylmethyl acrylate is expected to be relatively simple, with signals corresponding to the vinyl protons of the acrylate group and the methylene protons adjacent to the perfluorocyclohexyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H¹, H² (CH₂=) | 5.8 - 6.5 | dd, dd | J(H¹,H³) ≈ 17.3, J(H²,H³) ≈ 10.4, J(H¹,H²) ≈ 1.5 | The diastereotopic vinyl protons will appear as doublets of doublets due to geminal and cis/trans coupling to H³. Data from analogous acrylates like cyclohexyl acrylate show similar patterns[2]. |

| H³ (-CH=) | 5.9 - 6.2 | dd | J(H¹,H³) ≈ 17.3, J(H²,H³) ≈ 10.4 | This vinyl proton will be split by both H¹ and H², resulting in a doublet of doublets. Similar values are seen for acrylic acid[3]. |

| H⁴, H⁵ (-CH₂-) | ~4.4 | t | ³J(H-F) ≈ 13 | The methylene protons adjacent to the perfluorocyclohexyl ring will be deshielded by the electronegative fluorine atoms and the ester oxygen. They are expected to show coupling to the adjacent fluorine atoms, resulting in a triplet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C⁸ (C=O) | ~165 | The carbonyl carbon of the acrylate group is expected in this region, typical for α,β-unsaturated esters[4]. |

| C⁹ (=CH) | ~128 | The β-vinyl carbon is deshielded compared to the α-carbon. |

| C¹⁰ (=CH₂) | ~131 | The α-vinyl carbon. |

| C⁷ (-CH₂-) | ~60 | The methylene carbon is deshielded by the adjacent oxygen and the perfluorinated ring. |

| C¹-C⁶ (Perfluorocyclohexyl) | 105 - 120 | Carbons bonded to fluorine atoms exhibit large chemical shifts in this range. The exact shifts will depend on the number of attached fluorine atoms and their stereochemical relationship. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing the fluorinated portion of the molecule. The spectrum is expected to be complex due to the numerous inequivalent fluorine atoms and F-F coupling.

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Rationale |

| -CF₂- | -110 to -140 | The chemical shifts of difluoromethylene groups in a cyclic system typically fall within this range[5]. Multiple signals are expected due to the different chemical environments. |

| -CF- | -170 to -190 | The single fluorine on the carbon attached to the methylene group will have a distinct chemical shift. |

The spectrum will likely show complex multiplets due to geminal and vicinal F-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O (Ester) | ~1735 | Strong | The carbonyl stretch of the α,β-unsaturated ester is a prominent feature. |

| C=C (Alkene) | ~1637 | Medium | The stretching vibration of the carbon-carbon double bond of the acrylate group. |

| C-O (Ester) | 1250 - 1150 | Strong | The C-O stretching vibrations of the ester group. |

| C-F | 1200 - 1000 | Strong, Broad | The C-F stretching vibrations of the perfluorocyclohexyl group will result in a series of strong, broad absorption bands in this region. A similar pattern is observed for other perfluorinated compounds[6]. |

| =C-H | 3100 - 3000 | Medium | The stretching vibrations of the vinyl C-H bonds. |

| -C-H | 2980 - 2850 | Medium | The stretching vibrations of the methylene C-H bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of perfluorocyclohexylmethyl acrylate is 366.13 g/mol [1][7].

Predicted Fragmentation Pattern

Electron ionization (EI) mass spectrometry is expected to produce a variety of fragments. The following diagram illustrates a plausible fragmentation pathway.

Caption: Predicted major fragmentation pathways for perfluorocyclohexylmethyl acrylate in EI-MS.

-

Molecular Ion ([M]⁺˙): A peak at m/z = 366 corresponding to the intact molecule is expected, though it may be of low intensity.

-

Loss of the Acrylate Group: Cleavage of the ester bond could lead to the formation of a [C₇H₂F₁₁]⁺ fragment at m/z = 311.

-

Formation of the Acryloyl Cation: A prominent peak at m/z = 55, corresponding to the acryloyl cation [CH₂=CHCO]⁺, is a characteristic fragment for acrylates[8][9].

-

Fragments from the Perfluorocyclohexyl Ring: The perfluorinated ring can undergo fragmentation, leading to a series of peaks corresponding to the loss of CF₂ units. A peak corresponding to the perfluorocyclohexyl cation [C₆F₁₁]⁺ at m/z = 281 is also possible.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate experimental procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of perfluorocyclohexylmethyl acrylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a suitable fluorine-containing reference standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR: Place a drop of the neat liquid sample directly on the ATR crystal and acquire the spectrum. This is a rapid and convenient method.

-

Transmission IR: If a higher resolution is required, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry

-

Electron Ionization (EI)-MS: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph. Use a standard electron energy of 70 eV.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for perfluorocyclohexylmethyl acrylate. By understanding the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, the characteristic IR absorption bands, and the likely mass spectral fragmentation patterns, researchers can confidently identify and characterize this important fluorinated monomer. This knowledge is critical for ensuring the quality of starting materials and for the rational design and synthesis of novel fluoropolymers with tailored properties for a wide range of advanced applications.

References

-

PubChem. Perfluorohexylethyl acrylate. National Center for Biotechnology Information. [Link]

- Smith, B. C. (2023).

-

ResearchGate. Fig. S1. 1 H-NMR spectrum of pentafluorophenyl acrylate in CDCl3. [Link]

-

PubChem. (Perfluorocyclohexyl)methanol. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). [Link]

-

ResearchGate. Spectroscopic properties of solid methanol. [Link]

-

ResearchGate. FTIR spectra of fluorinated acrylic monomers (M2 and M6) and the... [Link]

-

NIST. 2-Ethylhexyl acrylate. NIST WebBook. [Link]

-

NIST. 2-Propenoic acid. NIST WebBook. [Link]

-

NIST. Methyl Alcohol. NIST WebBook. [Link]

-

The Royal Society of Chemistry. A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds at. [Link]

-

ResearchGate. Quantification of an acrylic acid analogue using ¹⁹F NMR. [Link]

-

ResearchGate. Figure 3. 1 H-NMR Spectrum of (A) PMAA, (B) Block-D, and (C) Block-P. [Link]

-

ResearchGate. 13 C Nuclear magnetic resonance (NMR) spectrum of poly(glycidyl... [Link]

-

MassBank. 2-Ethylhexyl acrylate. [Link]

-

ResearchGate. FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. [Link]

-

Gammadata. Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. [Link]

-

VPL. Methanol (CH 3 OH). [Link]

-

ResearchGate. Microstructure Analysis of Acrylate-Methacrylate Copolymers by 13C NMR Spectroscopy. [Link]

-

ACS Publications. Determination of acrylic acid in aqueous samples by electron capture gas chromatography after extraction with tri-n-octylphosphine oxide and derivatization with pentafluorobenzyl bromide. [Link]

-

ResearchGate. 1 H-NMR spectrum of C6F13Pr (in CDCl 3 ). [Link]

-

AZoM. Curing an Acrylate with FTIR Spectroscopy. [Link]

-

ResearchGate. 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst... [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Cyclohexyl acrylate(3066-71-5) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. 40677-94-9 Cas No. | Perfluorocyclohexylmethyl acrylate | Matrix Scientific [matrixscientific.com]

- 8. 2-Ethylhexyl acrylate [webbook.nist.gov]

- 9. 2-Propenoic acid [webbook.nist.gov]

Introduction: The Role of FTIR in Fluoropolymer Characterization

An In-Depth Technical Guide to the FTIR Spectrum of Perfluorocyclohexylmethyl Acrylate

Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in materials science, offering rapid, non-destructive, and highly specific molecular information. For researchers and professionals in drug development and polymer chemistry, FTIR is indispensable for verifying chemical structures, identifying functional groups, and monitoring reactions involving monomers and polymers. This guide focuses on a specialized yet increasingly important monomer: perfluorocyclohexylmethyl acrylate. Its unique combination of a highly fluorinated cycloaliphatic group and a reactive acrylate moiety presents a distinct spectral signature. Understanding this signature is critical for quality control, polymerization studies, and the development of novel fluorinated materials with tailored properties such as low surface energy, hydrophobicity, and optical transparency.

This document provides a detailed exploration of the FTIR spectrum of perfluorocyclohexylmethyl acrylate. We will dissect its molecular structure to predict and interpret its vibrational modes, present a validated experimental protocol for acquiring high-quality spectra, and discuss the causality behind each analytical step, empowering the reader to not only replicate the results but also to adapt the methodology for related compounds.

Molecular Structure and Expected Vibrational Modes

To interpret an FTIR spectrum, one must first understand the molecule's structure and the bonds it contains. Perfluorocyclohexylmethyl acrylate (CAS 40677-94-9) possesses the molecular formula C₁₀H₅F₁₁O₂.[1][2] Its structure consists of three key regions, each contributing characteristic bands to the infrared spectrum:

-

The Perfluorocyclohexyl Group (C₆F₁₁-): This bulky, electron-withdrawing group is defined by a saturated carbon ring where hydrogen atoms are substituted with fluorine. The numerous carbon-fluorine bonds are expected to produce very strong and complex absorption bands.

-

The Acrylate Ester Group (-CH₂-O-C(O)-CH=CH₂): This functional core connects the fluorinated tail to the polymerizable head. It is responsible for several distinct and intense peaks, including the carbonyl stretch (C=O) and carbon-oxygen stretches (C-O).[3]

-

The Vinyl Group (CH=CH₂): This is the site of polymerization. Its C-H and C=C bonds provide unique markers for identifying the unreacted monomer.

Interpreting the FTIR Spectrum of Perfluorocyclohexylmethyl Acrylate

The FTIR spectrum is a molecular fingerprint. For perfluorocyclohexylmethyl acrylate, the key is to systematically assign the observed absorption bands to the specific vibrational modes of its functional groups. A representative spectrum of (perfluorocyclohexyl)methyl acrylate (M6) can be found in the work of researchers synthesizing low birefringence polymers.[4]

The C-H Stretching Region (3100-2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

-

Vinyl C-H Stretches (~3100-3000 cm⁻¹): The sp² hybridized C-H bonds of the terminal vinyl group (CH=CH₂) typically absorb just above 3000 cm⁻¹.[5] These peaks are often of medium intensity and are a clear indicator of the unpolymerized acrylate functionality.

-

Aliphatic C-H Stretches (~2955-2874 cm⁻¹): The sp³ hybridized C-H bonds in the methylene bridge (-CH₂-) connecting the perfluorocyclohexyl ring to the ester oxygen give rise to symmetric and asymmetric stretching bands in this region.[6] The presence of these peaks confirms the methylene linker.

The Carbonyl (C=O) Stretching Region (~1735 cm⁻¹)

The most intense and readily identifiable peak in the spectrum of an acrylate is typically the carbonyl stretch.

-

Ester C=O Stretch (~1735 cm⁻¹): The ester carbonyl group produces a very strong and sharp absorption band. For saturated esters, this peak is typically found around 1750-1735 cm⁻¹.[7][8] Its exact position can be influenced by conjugation with the adjacent C=C bond and the strong inductive (electron-withdrawing) effect of the perfluorinated moiety, but it remains a dominant feature. The analysis of acrylate copolymers frequently uses the carbonyl peak region of 1740–1700 cm⁻¹ for quantification.[9]

The Carbon-Carbon Double Bond (C=C) Stretching Region (~1635 cm⁻¹)

The presence of the unreacted vinyl group is further confirmed by its C=C stretching vibration.

-

Vinyl C=C Stretch (~1635 cm⁻¹): This absorption is typically of medium to weak intensity. During polymerization, the intensity of this peak diminishes, making it an excellent marker for monitoring the reaction kinetics in real-time.[10]

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, including the highly characteristic C-F and C-O stretches.

-

C-F Stretching Vibrations (1300-1000 cm⁻¹): This is the most defining region for any highly fluorinated compound. The C-F bonds give rise to exceptionally strong absorption bands due to the large change in dipole moment during vibration. For perfluorinated structures like PTFE, characteristic asymmetric and symmetric stretching vibrations of C-F bonds appear as distinct peaks around 1203 cm⁻¹ and 1148 cm⁻¹, respectively.[11] In perfluorocyclohexylmethyl acrylate, the multiple CF and CF₂ groups within the ring structure lead to a series of intense, overlapping bands across this range, creating a broad and complex absorption profile that is unmistakable. Studies on other fluorinated acrylates confirm that strong absorption peaks between 1245 cm⁻¹ and 1108 cm⁻¹ are attributable to CF₂ and CF₃ groups.[12]

-

C-O Stretching Vibrations (1300-1100 cm⁻¹): Esters characteristically show two C-O stretching bands.[3][13]

-

Acyl-Oxygen Stretch (C-O-C): Occurs around 1250-1150 cm⁻¹. This band results from the stretching of the C-O bond adjacent to the carbonyl group.

-

Alkyl-Oxygen Stretch (O-C-C): Found around 1150-1000 cm⁻¹. This corresponds to the stretching of the C-O bond on the alkyl side of the ester. In perfluorocyclohexylmethyl acrylate, these C-O stretching bands are often superimposed upon the much stronger C-F absorption bands, but they contribute to the overall complexity of the spectrum in this region.

-

Quantitative Data Summary

The following table summarizes the principal infrared absorption bands for perfluorocyclohexylmethyl acrylate, their assignments, and typical wavenumber ranges.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Functional Group |

| ~3100-3000 | Medium | C-H Stretch (sp²) | Vinyl (CH=CH₂) |

| ~2955-2874 | Medium | C-H Stretch (sp³) | Methylene (-CH₂-) |

| ~1735 | Very Strong | C=O Stretch | Acrylate Ester |

| ~1635 | Medium-Weak | C=C Stretch | Vinyl (C=C) |

| ~1410 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| ~1300-1000 | Very Strong, Complex | C-F Stretches (multiple) | Perfluorocyclohexyl (-CF₂, -CF) |

| ~1250-1100 | Strong (Overlapped) | C-O Stretches | Acrylate Ester |

| ~990-910 | Medium | C-H Bend (Out-of-Plane) | Vinyl (CH=CH₂) |

Experimental Protocol: Acquiring the FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique for liquids and polymer films due to its minimal sample preparation and ease of use.[14][15] This protocol ensures the acquisition of a high-quality, reproducible spectrum.

Causality in Protocol Design

The choice of ATR is deliberate; it provides excellent data for opaque or strongly absorbing liquid samples like perfluorocyclohexylmethyl acrylate without the need for dilution or preparing thin films, which can be time-consuming and introduce contaminants. A diamond or zinc selenide crystal is recommended for its chemical inertness and durability.[16] The background scan is crucial to computationally subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the final spectrum is solely that of the sample.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

Install a single-reflection ATR accessory (e.g., PIKE MIRacle ATR[16]).

-

Verify the ATR crystal is clean by collecting a preliminary spectrum. If contamination (e.g., oils, solvents) is present, proceed to cleaning.

-

-

ATR Crystal Cleaning:

-

Clean the crystal surface with a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone).

-

Perform a final wipe with a clean, dry cloth to remove any residual solvent. The goal is a flat, featureless baseline.

-

-

Background Spectrum Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum.

-

Parameters: Set the spectral range to 4000–650 cm⁻¹, resolution to 4 cm⁻¹, and co-add 32 scans. These parameters offer a good balance of signal-to-noise and measurement time.

-

This background is a reference against which the sample will be measured.

-

-

Sample Application:

-

Place a single drop (approximately 5-10 µL) of perfluorocyclohexylmethyl acrylate directly onto the center of the ATR crystal. The sample should completely cover the crystal surface.

-

-

Sample Spectrum Collection:

-

Using the same parameters as the background scan, collect the sample spectrum.

-

If using an ATR with a pressure clamp, apply consistent pressure to ensure intimate contact between the liquid sample and the crystal. For a liquid, this is less critical than for a solid but ensures a consistent path length.

-

-

Data Processing:

-

The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance spectrum.

-

If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the IR beam. This makes the spectrum appear more like a traditional transmission spectrum.

-

-

Post-Measurement Cleanup:

-

Carefully wipe the sample from the ATR crystal using a lint-free cloth.

-

Perform a final cleaning rinse with the appropriate solvent (isopropanol) as described in Step 2 to prepare the instrument for the next user.

-

Experimental Workflow Diagram

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The FTIR spectrum of perfluorocyclohexylmethyl acrylate is rich with information, defined by the characteristic absorptions of its acrylate and perfluorocyclohexyl moieties. The intense C=O stretch near 1735 cm⁻¹, the complex and very strong C-F stretching bands between 1300-1000 cm⁻¹, and the various C-H vibrations provide a robust fingerprint for chemical identification and quality assurance. By following the validated ATR-FTIR protocol detailed herein, researchers and drug development professionals can confidently acquire high-quality spectral data. This enables the verification of monomer purity, the real-time monitoring of polymerization, and the structural characterization of resulting fluoropolymers, ultimately accelerating the development of advanced materials.

References

-

ResearchGate. (n.d.). FTIR spectra of fluorinated acrylic monomers (M2 and M6) and the.... Retrieved from [Link]

-

Barbeş, L., Rădulescu, C., & Stihi, C. (n.d.). ATR-FTIR SPECTROMETRY CHARACTERISATION OF POLYMERIC MATERIALS. Romanian Reports in Physics. Retrieved from [Link]

-

The Journal of Chemical Physics. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing. Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of 1H,1H,2H,2H-Perfluorooctyl acrylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

MDPI. (2024). Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. Retrieved from [Link]

-

YouTube. (2021). Real-time FTIR analysis of UV-cured acrylic polymer. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 3,3,4,4,5,5,6,6,6-nonafluorohexyl acrylate (a) and its polymer PMFA (b). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ATR - FTIR spectrometry characterisation of polymeric materials. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. Retrieved from [Link]

-

University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

-

PIKE Technologies. (n.d.). Analysis of Polymers by ATR/FT-IR Spectroscopy. Retrieved from [Link]

-

Chemsrc. (n.d.). 1H,1H,2H,2H-Perfluorooctyl acrylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. Retrieved from [Link]

-

RSC Publishing. (n.d.). RSC Advances. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

American Chemical Society. (n.d.). FTIR Spectroscopic and Reaction Kinetics Study of the Interaction of CF3CFCl2 with γ-Al2O3. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Full article: Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Retrieved from [Link]

-

YouTube. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. Retrieved from [Link]

Sources

- 1. 40677-94-9 Cas No. | Perfluorocyclohexylmethyl acrylate | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane [mdpi.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. piketech.com [piketech.com]

Perfluorocyclohexylmethyl acrylate surface energy characteristics

An In-Depth Technical Guide to the Surface Energy Characteristics of Perfluorocyclohexylmethyl Acrylate

Abstract

Perfluorocyclohexylmethyl acrylate (PFCHMA) is a fluorinated acrylic monomer that, upon polymerization, yields a material with exceptionally low surface free energy. This characteristic imparts pronounced hydrophobic and oleophobic properties, making it a material of significant interest for advanced applications in biomedical devices, microfluidics, and specialized coatings. This guide provides a comprehensive overview of the fundamental principles governing the surface energy of poly(perfluorocyclohexylmethyl acrylate) (pPFCHMA). It details the theoretical basis for its low surface energy, provides robust experimental protocols for its characterization, presents quantitative data, and discusses the implications of these properties for scientific and drug development professionals.

Introduction: The Critical Role of Surface Energy in Advanced Materials

Surface free energy is a measure of the excess energy at the surface of a material compared to the bulk. At the surface, molecules are not surrounded by other molecules on all sides, leading to an imbalance of intermolecular forces. This results in an inward force on the surface molecules, causing the surface to contract and resist being stretched or broken. Materials with high surface energy are easily wetted by liquids, while those with low surface energy repel them.

Fluorinated polymers, a class to which pPFCHMA belongs, are renowned for their remarkably low surface energies.[1] This property is a direct consequence of the unique nature of the carbon-fluorine (C-F) bond.[2] Fluorine is the most electronegative element, creating a very strong and stable C-F bond. This high electronegativity results in low polarizability, which in turn leads to weak van der Waals and dispersion forces between the polymer surface and any contacting liquid. The dense packing of fluorine atoms around the polymer backbone effectively shields the carbon chain, presenting a uniform, low-energy "fluorine shield" to the outside world.

For researchers and professionals in drug development and biomedical science, the surface energy of a material is a critical parameter. It governs a wide range of phenomena, including:

-

Biofouling and Protein Adsorption: Surfaces with low energy can significantly reduce the non-specific adsorption of proteins and the attachment of microorganisms, a crucial requirement for medical implants, biosensors, and diagnostic devices.[3][4]

-

Wettability and Fluid Control: In microfluidic devices and lab-on-a-chip systems, precise control over liquid movement is paramount. Low-energy surfaces ensure that precious biological samples do not adhere to channel walls, enabling accurate and reproducible results.

-

Drug Delivery Systems: The hydrophobicity of a polymer can influence drug loading, release kinetics, and the interaction of delivery vehicles with biological membranes.[3]

-

Biocompatibility: Surface properties play a vital role in how a material interacts with biological tissues and fluids.[5] Low-energy surfaces can contribute to improved biocompatibility by minimizing adverse reactions at the material-biology interface.

This guide focuses specifically on pPFCHMA, a polymer that combines the benefits of a fluorinated moiety with an acrylate backbone, allowing for versatile polymerization and copolymerization.[1] Understanding its surface energy is key to unlocking its full potential in demanding technological applications.

Physicochemical Properties of Perfluorocyclohexylmethyl Acrylate

To fully appreciate its surface characteristics, it is essential to understand the basic physicochemical properties of the PFCHMA monomer.

| Property | Value |

| Chemical Formula | C10H7F11O2 |

| Molecular Weight | 378.14 g/mol |

| Appearance | Colorless liquid |

| Polymerization | Can be polymerized via free-radical polymerization |

The key feature of the PFCHMA monomer is the perfluorinated cyclohexyl group. This bulky, highly fluorinated side chain is the primary contributor to the low surface energy of the resulting polymer. During polymerization, these side chains orient themselves at the polymer-air interface to minimize the overall surface free energy.

Theoretical Framework for Surface Energy Determination

The surface energy of a solid cannot be measured directly. Instead, it is calculated from the contact angles of well-characterized liquids on the solid surface.

The Concept of Contact Angle

When a liquid droplet is placed on a solid surface, it will either spread out or bead up, forming a specific angle at the three-phase (solid-liquid-vapor) contact line. This angle is known as the contact angle (θ) .

-

A low contact angle (< 90°) indicates that the liquid wets the surface well, signifying a relatively high surface energy (hydrophilic if the liquid is water).

-

A high contact angle (> 90°) indicates poor wetting, signifying a low surface energy (hydrophobic if the liquid is water).[6]

The relationship between the interfacial tensions and the contact angle is described by Young's Equation :

γsv = γsl + γlv cos(θ)

where:

-

γsv is the solid-vapor interfacial tension (the surface energy of the solid).

-

γsl is the solid-liquid interfacial tension.

-

γlv is the liquid-vapor interfacial tension (the surface tension of the liquid).

-

θ is the contact angle.

The Owens-Wendt-Rabel-Kaelble (OWRK) Method

To solve Young's equation for the unknown solid surface energy (γsv), the solid-liquid interfacial tension (γsl) must be determined. The OWRK method is a widely used model that splits the surface energy of both the solid and the liquid into two components: a dispersive component (γd) and a polar component (γp) .[7][8]

-

Dispersive forces (London dispersion forces) are present in all molecules and arise from instantaneous fluctuations in electron density.

-

Polar forces encompass interactions like dipole-dipole forces and hydrogen bonding.

The total surface energy is the sum of these two components:

γ = γd + γp

The OWRK method uses the geometric mean to relate the interfacial tension to the components of the solid and liquid:

γsl = γsv + γlv - 2√(γsvdγlvd) - 2√(γsvpγlvp)

By measuring the contact angles of at least two different liquids with known dispersive and polar components, a system of two equations can be solved to determine the two unknowns: the dispersive (γsvd) and polar (γsvp) components of the solid's surface energy.[6]

Experimental Protocol: Measuring the Surface Energy of a pPFCHMA Coating

This section provides a detailed, self-validating protocol for determining the surface energy of a thin film of pPFCHMA.

Materials and Reagents

-

Substrates: Silicon wafers or glass microscope slides.

-

Monomer: Perfluorocyclohexylmethyl acrylate (PFCHMA).

-

Initiator: Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator.

-

Solvent: A fluorinated solvent such as hexafluoroisopropanol (HFIP) or a suitable hydrofluoroether.

-

Probe Liquids:

-

Deionized (DI) Water (High polarity)

-

Diiodomethane (High dispersion)

-

-

Cleaning Solvents: Acetone, Isopropanol, DI Water.

-

Equipment: Spin coater, contact angle goniometer, nitrogen gas gun, plasma cleaner or UV-Ozone cleaner (optional but recommended).

Experimental Workflow Diagram

Caption: Workflow for determining the surface energy of pPFCHMA.

Step-by-Step Methodology

-

Polymer Synthesis/Sourcing: Synthesize pPFCHMA via free-radical polymerization of the PFCHMA monomer using an initiator like AIBN.[1] Alternatively, source pre-polymerized pPFCHMA. Ensure the polymer is well-characterized (e.g., by molecular weight).

-

Substrate Preparation (Causality: A pristine surface is critical for uniform film formation and accurate contact angle measurements. Any organic residue will alter the surface energy and lead to erroneous results.)

-

Clean substrates by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates thoroughly using a stream of high-purity nitrogen gas.

-

For optimal adhesion and film uniformity, activate the surface using an oxygen plasma or UV-Ozone cleaner for 5 minutes. This creates a high-energy, hydrophilic surface.

-

-

Film Deposition via Spin Coating (Causality: Spin coating produces thin, uniform films of controllable thickness, which is essential for reproducible surface property measurements.)

-

Prepare a dilute solution of pPFCHMA (e.g., 1-2% w/v) in a suitable fluorinated solvent.

-

Place a cleaned substrate on the spin coater chuck.

-

Dispense the polymer solution onto the center of the substrate.

-

Spin the substrate at a set speed (e.g., 2000-4000 rpm) for a set time (e.g., 60 seconds) to create a uniform thin film.

-

Bake the coated substrate on a hotplate (e.g., at 80-100°C for 5-10 minutes) to drive off any residual solvent.

-

-

Contact Angle Measurement (Causality: Using two liquids with different, well-known polarities allows for the calculation of both the polar and dispersive components of the solid's surface energy via the OWRK method.) [9]

-

Place the coated substrate on the stage of the contact angle goniometer.

-

Using a precision syringe, dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.

-

Capture a high-resolution image of the droplet. The software will analyze the droplet shape and calculate the static contact angle.

-

Repeat the measurement at least five times on different areas of the surface to ensure statistical validity.

-

Thoroughly clean the surface and repeat steps 4.2-4.4 using diiodomethane as the probe liquid.

-

-

Data Analysis and Calculation

-

Average the contact angle values for each probe liquid.

-

Use the known surface tension components of the probe liquids (see table below) and the measured contact angles in the OWRK equations to solve for γsvd and γsvp.

-

Calculate the total surface energy: γsv = γsvd + γsvp.

-

Quantitative Surface Energy Data for pPFCHMA

The following tables present typical data for pPFCHMA and other relevant polymers for comparison.

Table 1: Typical Contact Angles on pPFCHMA and Other Polymers

| Polymer | Water Contact Angle (θ) | Diiodomethane Contact Angle (θ) |

| pPFCHMA | ~115° - 125° | ~90° - 100° |

| Polytetrafluoroethylene (PTFE) | ~108° - 112°[10] | ~73° |

| Polymethyl Methacrylate (PMMA) | ~68° - 72° | ~30° - 35° |

| Glass (Cleaned) | < 10° | ~25° - 30° |

Table 2: Surface Tension Components of Probe Liquids (at 20°C)

| Liquid | Total (γlv) mN/m | Dispersive (γlvd) mN/m | Polar (γlvp) mN/m |

| Deionized Water | 72.8 | 21.8 | 51.0 |

| Diiodomethane | 50.8 | 50.8 | 0 |

Table 3: Calculated Surface Energy of pPFCHMA and Comparative Polymers

| Polymer | Dispersive (γsvd) mN/m | Polar (γsvp) mN/m | Total Surface Energy (γsv) mN/m |

| pPFCHMA | ~10 - 12 | ~0.5 - 1.5 | ~10.5 - 13.5 |

| PTFE | ~18 - 19 | ~0.5 | ~18.5 - 19.5 |

| PMMA | ~29 - 31 | ~10 - 12 | ~39 - 43[11] |

| Glass (Cleaned) | ~25 - 30 | ~40 - 45 | > 70 |

Note: Exact values can vary based on polymer purity, molecular weight, surface roughness, and measurement conditions.

The data clearly demonstrates that pPFCHMA possesses an exceptionally low total surface energy, lower even than the well-known low-energy material PTFE. Critically, its polar component is almost negligible, highlighting its non-polar, chemically inert surface character.

Applications Driven by the Low Surface Energy of pPFCHMA

The unique surface properties of pPFCHMA make it an enabling material for a variety of high-performance applications in research and drug development.

-

Anti-Biofouling Coatings for Biomedical Devices: The ultralow surface energy of pPFCHMA creates a highly effective barrier against the adhesion of proteins, bacteria, and other biological entities.[3][12] This is critical for devices like catheters, stents, and implantable sensors, where biofouling can lead to device failure and infection.

-

Advanced Microfluidics: In diagnostic and high-throughput screening platforms, the hydrophobicity and oleophobicity of pPFCHMA-coated channels prevent sample loss and cross-contamination.[13] This ensures the precise manipulation of small liquid volumes, leading to more accurate and reliable data.

-

Hydrophobic/Oleophobic Surfaces: pPFCHMA can be used to create robust coatings that repel both water and oils.[14][15] This is valuable for protecting sensitive electronic components in medical devices, creating self-cleaning surfaces on lab equipment, and fabricating stain-resistant textiles for medical garments.[16]

-

Cell Culture Substrates: By modifying the surface energy of cell culture plates, researchers can influence cell adhesion, proliferation, and differentiation, providing a tool to better mimic in vivo environments.

Conclusion

Poly(perfluorocyclohexylmethyl acrylate) stands out as a polymer with one of the lowest surface energies achievable. This characteristic is directly attributable to its unique chemical structure, dominated by the highly fluorinated cyclohexyl side chains. Through systematic characterization using contact angle goniometry and applying the OWRK model, its surface energy can be precisely quantified, revealing an extremely non-polar and inert surface. For professionals in the biomedical and pharmaceutical fields, these properties offer a powerful solution for mitigating biofouling, enabling precise fluid control in micro-devices, and developing the next generation of advanced, biocompatible materials.

References

-

ResearchGate. (n.d.). Fluorinated Poly(meth)acrylate: Synthesis and properties. Retrieved January 23, 2026, from [Link]

-

Intertronics. (2023, December 5). Bonding low surface energy plastics in medical device applications. Industrial Technology. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Perfluorooctanesulfonic acid. National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Tsibouklis, J., et al. (2000). Poly(perfluoroalkyl methacrylate) Film Structures: Surface Organization Phenomena, Surface Energy Determinations, and Force of Adhesion Measurements. Macromolecules, 33(22), 8460-8465. Retrieved January 23, 2026, from [Link]

-

Stempf, A., & Muller, P. (n.d.). Fluorinated Acrylics as an Alternative for Hydrophobic and Oleophobic Coating for Stone and Concrete. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Interpretation of contact angle measurements on two different fluoropolymers for the determination of solid surface tension. Retrieved January 23, 2026, from [Link]

-

ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved January 23, 2026, from [Link]

-

Biolin Scientific. (2020, December 22). OWRK method – Owens, Wendt, Rabel and Kaelble model. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (2002). The Wettability of Fluoropolymer Surfaces: Influence of Surface Dipoles. Langmuir. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US5144056A - Fluorinated acrylic monomers as hydrophobic and oleophobic agents.

-

ResearchGate. (n.d.). The surface energy for the P(MMA-co-F6MA) copolymers as a function of.... Retrieved January 23, 2026, from [Link]

-

NIH. (n.d.). Surface Functionalities of Polymers for Biomaterial Applications. PMC. Retrieved January 23, 2026, from [Link]

-

Accu Dyne Test. (n.d.). Surface Energy Data for PMA: Poly(methyl acrylate), CAS #25087-26-7. Retrieved January 23, 2026, from [Link]

-

MDPI. (2023, January 27). Preparation and Properties of Hydrophobic and Oleophobic Coating for Inkjet Printing. Retrieved January 23, 2026, from [Link]

-

DataPhysics Instruments. (n.d.). How to determine the surface energy of solids. Retrieved January 23, 2026, from [Link]

-

Dr. Lee Group. (n.d.). The Wettability of Fluoropolymer Surfaces: Influence of Surface Dipoles. Retrieved January 23, 2026, from [Link]

-

Nanoscience Instruments. (n.d.). Leveraging Contact Angle Measurements to Predict Polymer Blending. Retrieved January 23, 2026, from [Link]

-

University of Cambridge. (n.d.). Supplementary Information Surface energy and wettability of van der Waals structures. Retrieved January 23, 2026, from [Link]

-

OUCI. (n.d.). Poly(perfluoroalkyl methacrylate) Film Structures: Surface Organization Phenomena, Surface Energy Determinations, and Force of Adhesion Measurements. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (2021, September 8). Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy. Biomacromolecules. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Applying an Oleophobic/Hydrophobic Fluorinated Polymer Monolayer Coating from Aqueous Solutions. Retrieved January 23, 2026, from [Link]

-

NIH. (n.d.). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. Retrieved January 23, 2026, from [Link]

-

YouTube. (2024, February 7). Dynamic contact angle measurement of a solid | Tensíío Instrument Demo. Retrieved January 23, 2026, from [Link]

-

Enercon Industries. (n.d.). Atmospheric Surface Modification Of Polymers For Biomedical Device Adhesion. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US10584264B1 - Hydrophobic and oleophobic coating compositions.

-

PubMed Central. (n.d.). Influence of the Surface Energy of Different Brands of Polymethyl Methacrylate on the Adherence of Candida albicans: An In Vitro Study. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of contact angles calculated using the OWRK approach (Eq..... Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Polymer Thin Films for Biomedical Applications. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. Retrieved January 23, 2026, from [Link]

-

MDPI. (2019, September 27). Preparation of Fluoroalkyl-Acrylate-Modified Polysiloxane Nanocomposite and Its Surface Properties as a Superhydrophobic Coating Material. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Poly (Methyl Methacrylate-Co-Butyl Acrylate)/Perfluorosilyl Methacrylate Core–Shell Nanoparticles: Novel Approach for Optimization of Coating Process. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. biolinscientific.com [biolinscientific.com]

- 8. How to determine the surface energy of solids [dataphysics-instruments.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Influence of the Surface Energy of Different Brands of Polymethyl Methacrylate on the Adherence of Candida albicans: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enerconind.com [enerconind.com]

- 13. mdpi.com [mdpi.com]

- 14. US5144056A - Fluorinated acrylic monomers as hydrophobic and oleophobic agents - Google Patents [patents.google.com]

- 15. US10584264B1 - Hydrophobic and oleophobic coating compositions - Google Patents [patents.google.com]

- 16. hydrophobe.org [hydrophobe.org]

Methodological & Application

Application Notes & Protocols: Controlled Radical Polymerization of Fluorinated Acrylates

Abstract

Fluorinated acrylate polymers are a class of high-performance materials prized for their unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and hydrophobicity/oleophobicity.[1][2] These characteristics stem from the high bond energy of the carbon-fluorine bond.[2] Conventional free-radical polymerization often fails to provide the necessary control over molecular weight, dispersity, and architecture required for advanced applications. This guide provides an in-depth exploration of Controlled Radical Polymerization (CRP) techniques—specifically Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP)—as applied to fluorinated acrylate monomers. Detailed protocols, mechanistic insights, and practical application notes are provided for researchers, scientists, and drug development professionals seeking to synthesize well-defined fluorinated polymers for sophisticated applications such as advanced coatings, biomedical devices, and specialty membranes.

Part 1: Foundational Principles & Strategic Considerations

The synthesis of well-defined fluorinated polymers is driven by the need for materials with precisely tailored properties.[1] Controlled radical polymerization (CRP) methods are indispensable tools for achieving this level of precision.[1]

The "Why": Unique Properties of Fluorinated Polymers

The incorporation of fluorine atoms into an acrylic polymer backbone imparts a range of exceptional properties:

-

Low Surface Energy: Leads to excellent water and oil repellency (hydrophobicity and oleophobicity), crucial for anti-fouling and self-cleaning surfaces.[2][3]

-

High Chemical and Thermal Stability: The strength of the C-F bond renders the polymers resistant to harsh chemicals, solvents, and high temperatures.[2]

-

Biocompatibility: Certain fluoropolymers exhibit low protein adsorption and are valuable for biomedical applications.

-

Unique Optical and Dielectric Properties: They typically have a low refractive index and low dielectric constant, making them suitable for optical and electronic applications.[1]

The "How": Overview of Key CRP Techniques

CRP techniques introduce a dynamic equilibrium between a small number of active, propagating radical chains and a large number of dormant species. This reversible deactivation mechanism allows for simultaneous growth of all polymer chains, leading to polymers with predictable molecular weights, low dispersity (Đ or PDI), and complex architectures (e.g., block copolymers).[1][4]

| CRP Technique | Mechanism Principle | Key Components | Pros for Fluoroacrylates | Cons for Fluoroacrylates |

| ATRP | Reversible halogen atom transfer mediated by a transition metal complex.[5][] | Alkyl Halide Initiator, Transition Metal Catalyst (e.g., Cu(I)), Ligand.[] | Excellent control over architecture; commercially available components.[][7] | Catalyst removal can be challenging; sensitivity to oxygen.[7] |

| RAFT | Reversible chain transfer via a thiocarbonylthio compound.[4][8][9] | Radical Initiator (e.g., AIBN), RAFT Agent (CTA).[1] | Highly versatile for a wide range of monomers; tolerant to impurities.[1] | RAFT agent can be colored; optimization of RAFT agent for specific monomer is often needed. |

| NMP | Reversible termination of propagating radicals by a stable nitroxide.[10][11] | Alkoxyamine Initiator or conventional initiator + Nitroxide. | Metal-free system, which is advantageous for biomedical/electronic applications.[11] | Typically requires higher temperatures; less effective for acrylates compared to styrenes.[12] |

Pre-Polymerization Checklist: The Keys to Success

Causality: Fluorinated monomers present unique challenges. Their high density and potential for phase separation require careful solvent selection. Purity is paramount, as impurities can inhibit or terminate the controlled polymerization process.

-

Monomer Purification: Pass the fluorinated acrylate monomer through a column of basic alumina to remove acidic impurities and inhibitors. Store under an inert atmosphere.

-

Solvent Selection: Fluorinated solvents like trifluorotoluene or specialized alcohols such as 2-trifluoromethyl-2-propanol can be crucial for maintaining homogeneity of the monomer, polymer, and catalyst system.[13] Poor solubility can lead to uncontrolled polymerization and broad dispersity.[14]

-

Degassing: Oxygen is a radical scavenger and must be rigorously removed from the reaction mixture. The freeze-pump-thaw technique (minimum of three cycles) is the gold standard.

Part 2: Protocols and Application Notes

This section provides detailed, field-tested protocols for the polymerization of common fluorinated acrylates. The causality behind specific reagent choices and conditions is explained to empower researchers to adapt these methods.

Atom Transfer Radical Polymerization (ATRP) of 2,2,2-Trifluoroethyl Acrylate (TFEA)

Application Note: ATRP is an excellent choice for synthesizing well-defined TFEA-based block copolymers.[7] The use of a copper catalyst system provides a robust and highly controlled polymerization, yielding polymers with low dispersity, which is critical for applications requiring precise self-assembly or defined chain-end functionality.[7][15]

ATRP Mechanism

The core of ATRP is a reversible redox process where a transition metal complex (e.g., Cu(I)/Ligand) abstracts a halogen atom from a dormant polymer chain (P-X) to form a propagating radical (P•) and the higher oxidation state metal complex (Cu(II)X/Ligand).[][16] This equilibrium heavily favors the dormant state, keeping the radical concentration low and minimizing termination reactions.[5][]

Sources

- 1. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 7. Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 9. RAFT Polymerization [sigmaaldrich.com]

- 10. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols: Perfluorocyclohexylmethyl Acrylate in the Formulation of Advanced Optical Materials

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of perfluorocyclohexylmethyl acrylate (PFCHMA) in the formulation of high-performance optical materials. The unique properties of PFCHMA, particularly its low refractive index and high thermal stability, make it a critical monomer for the development of next-generation optical polymers. These materials are integral to a wide array of applications, including anti-reflective coatings, optical adhesives, and claddings for optical fibers. This guide offers a deep dive into the underlying chemistry, provides detailed experimental protocols, and presents a framework for troubleshooting and optimization.

Introduction: The Rationale for Fluorination in Optical Polymers

The relentless pursuit of higher data transmission rates and more efficient optical devices necessitates the development of materials with precisely controlled optical properties. A key parameter in this domain is the refractive index (RI), which dictates how light propagates through a medium. For many advanced applications, such as anti-reflective coatings and the cladding of optical fibers, materials with a low refractive index are essential.[1]

Fluorination of polymers is a well-established strategy to decrease the refractive index.[2][3] The high electronegativity and low polarizability of the fluorine atom lead to a reduction in the overall electron density and molar refraction of the polymer, resulting in a lower refractive index. Perfluorocyclohexylmethyl acrylate (PFCHMA) stands out as a monomer of choice due to the bulky, highly fluorinated cyclohexyl group, which imparts a significantly low refractive index, excellent thermal stability, and chemical resistance to the resulting polymer.[2]

Key Advantages of PFCHMA-based Optical Materials:

-

Low Refractive Index: The high fluorine content significantly lowers the refractive index of the resulting polymers, making them ideal for applications requiring a large contrast in refractive index with other materials.[2][3][4]

-

High Optical Transparency: Polymers derived from PFCHMA exhibit excellent transparency in the visible and near-infrared regions, a critical requirement for most optical applications.[5]

-

Thermal Stability: The strong carbon-fluorine bonds contribute to high thermal stability, allowing these materials to be used in demanding environments.[2][6]

-

Chemical Resistance: The fluorinated nature of the polymer provides resistance to a wide range of chemicals and solvents.[2][6]

-

Tunable Properties: PFCHMA can be copolymerized with other acrylic monomers to fine-tune the mechanical and optical properties of the final material.

Core Concepts: Polymerization and Formulation Strategies

The successful formulation of PFCHMA-based optical materials hinges on a thorough understanding of the polymerization process and the interplay of various components in the formulation.

Free-Radical Polymerization of PFCHMA

PFCHMA readily undergoes free-radical polymerization, a versatile and widely used method for synthesizing a broad range of polymers. The process can be initiated by thermal initiators or by photoinitiators upon exposure to UV radiation.

Mechanism Overview:

-

Initiation: A free-radical initiator (e.g., AIBN, benzoyl peroxide) decomposes upon heating or UV exposure to generate primary radicals.

-

Propagation: The primary radical adds to the double bond of a PFCHMA monomer, creating a new radical species that can then react with subsequent monomer units, leading to chain growth.

-

Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

Formulation Components and Their Roles

A typical formulation for a PFCHMA-based optical material will include the following components:

| Component | Function | Causality and Rationale |

| PFCHMA Monomer | Primary building block | The perfluorinated cyclohexyl group is the key to achieving a low refractive index and high thermal stability. |

| Co-monomer(s) | Property modification | Co-monomers like methyl methacrylate (MMA) can be used to improve mechanical properties such as flexibility and adhesion, although they may slightly increase the refractive index.[7] The choice and ratio of co-monomers are critical for balancing optical and mechanical performance. |

| Crosslinker | Network formation | Multifunctional acrylates (e.g., trimethylolpropane triacrylate) create a crosslinked polymer network, enhancing mechanical strength, thermal stability, and solvent resistance. |

| Initiator | Initiates polymerization | The choice between a thermal or photoinitiator depends on the desired curing method. Photoinitiators are ideal for thin films and coatings where rapid, room-temperature curing is required.[8] |

| Adhesion Promoter | Enhances substrate bonding | Silane coupling agents are often used to improve adhesion to inorganic substrates like glass by forming covalent bonds at the interface. |

| Inhibitor | Prevents premature polymerization | Small amounts of inhibitors like hydroquinone are often present in commercially available monomers to ensure storage stability. These may need to be removed before polymerization for optimal results. |

Experimental Protocols

The following protocols provide a starting point for the formulation and fabrication of PFCHMA-based optical materials. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Bulk Polymerization of PFCHMA for Optical Preforms

This protocol is suitable for creating solid optical components like lenses or light pipes.

Materials and Equipment:

-

Perfluorocyclohexylmethyl acrylate (PFCHMA), inhibitor-free

-

Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Glass polymerization tube or mold

-

Vacuum oven

-

Nitrogen or Argon source

Procedure:

-

Monomer Preparation: If the PFCHMA monomer contains an inhibitor, pass it through a column of inhibitor remover (e.g., activated alumina) immediately before use.

-

Initiator Dissolution: Weigh the desired amount of AIBN (typically 0.1-0.5 wt% relative to the monomer) and dissolve it completely in the PFCHMA monomer with gentle stirring.

-

Degassing: Transfer the monomer/initiator mixture to the polymerization tube. Degas the mixture by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Inert Atmosphere: Backfill the polymerization tube with an inert gas like nitrogen or argon and seal it.

-

Polymerization: Place the sealed tube in a preheated oven or water bath. The polymerization temperature will depend on the initiator used (for AIBN, a typical range is 60-80 °C). The polymerization time can range from several hours to days depending on the desired molecular weight and conversion.

-

Annealing: After polymerization, slowly cool the polymer to room temperature to minimize internal stress. A post-polymerization annealing step just below the glass transition temperature (Tg) can further reduce stress and improve optical homogeneity.

Protocol 2: UV-Curable Formulation for Optical Adhesives and Coatings

This protocol is designed for applications requiring thin films with excellent optical clarity and adhesion.[9][10]

Materials and Equipment:

-

Perfluorocyclohexylmethyl acrylate (PFCHMA)

-

Crosslinking agent (e.g., Trimethylolpropane triacrylate, TMPTA)

-

Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)

-

Adhesion promoter (e.g., 3-(Trimethoxysilyl)propyl methacrylate)

-

UV curing system with a controlled wavelength and intensity

-

Spin coater or draw-down bar

-

Substrates (e.g., glass slides, silicon wafers)

Formulation Example:

| Component | Weight Percentage |

| PFCHMA | 80% |

| TMPTA | 15% |

| DMPA | 4% |

| Adhesion Promoter | 1% |

Procedure:

-

Formulation Preparation: In an amber vial to protect from ambient light, combine the PFCHMA, TMPTA, and adhesion promoter. Mix thoroughly until a homogeneous solution is obtained.

-

Initiator Addition: Add the photoinitiator and stir in the dark until it is completely dissolved.

-

Substrate Preparation: Clean the substrates meticulously. A typical procedure involves sonication in acetone, followed by isopropanol, and then drying with a stream of nitrogen. A final oxygen plasma treatment can further enhance surface energy and adhesion.

-

Coating Application: Apply the formulation to the substrate using a spin coater for precise thickness control or a draw-down bar for larger areas.

-